2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide
Description
This compound is a cyclopropane-1-carboxamide derivative featuring a cyclohexyl group, a 4-cyclopropylsulfonylphenyl substituent, and a thiazol-2-yl moiety modified with a 2-pyrrolidin-1-ylethylsulfanyl chain.
Key structural attributes:
- 4-Cyclopropylsulfonylphenyl group: Enhances solubility and may participate in polar interactions (e.g., hydrogen bonding).
- Thiazol-2-yl moiety: A common pharmacophore in kinase inhibitors and antimicrobial agents.
- Pyrrolidinylethylsulfanyl side chain: Likely influences metabolic stability and membrane permeability due to the pyrrolidine ring’s basicity and sulfur’s nucleophilicity.
Properties
Molecular Formula |
C28H37N3O3S3 |
|---|---|
Molecular Weight |
559.8 g/mol |
IUPAC Name |
2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C28H37N3O3S3/c32-26(30-27-29-19-25(36-27)35-17-16-31-14-4-5-15-31)28(18-24(28)20-6-2-1-3-7-20)21-8-10-22(11-9-21)37(33,34)23-12-13-23/h8-11,19-20,23-24H,1-7,12-18H2,(H,29,30,32) |
InChI Key |
QIIVJLHCZUTGSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CC2(C3=CC=C(C=C3)S(=O)(=O)C4CC4)C(=O)NC5=NC=C(S5)SCCN6CCCC6 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide involves multiple steps, including the formation of cyclopropane rings and the introduction of sulfonyl and thiazolyl groups. The synthetic route typically involves the following steps:
Formation of Cyclopropane Rings: This can be achieved through cyclopropanation reactions using reagents such as diazo compounds and transition metal catalysts.
Introduction of Sulfonyl Groups: Sulfonylation reactions using sulfonyl chlorides and appropriate bases.
Formation of Thiazolyl Groups: This can be done through cyclization reactions involving thiourea and α-haloketones.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and thiazolyl groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The compound shares structural motifs with other cyclopropane-carboxamide derivatives. A notable analog is 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 74) .
Table 1: Structural and Functional Comparison
Pharmacological Implications
- Target selectivity : The sulfonyl group in the target compound may improve interactions with polar binding pockets (e.g., kinase ATP-binding sites), whereas Compound 74’s benzo[d][1,3]dioxol group could favor hydrophobic interactions.
- Side chain effects : The pyrrolidinylethylsulfanyl chain in the target compound may enhance blood-brain barrier penetration compared to Compound 74’s benzoyl-pyrrolidine system, which is bulkier and more aromatic.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
